N,N'-bis(2-hydroxyethyl)succinamide
Overview
Description
N,N’-bis(2-hydroxyethyl)succinamide, also known as NHEO , is a chemical compound with the molecular formula C6H16N2O2 . It is a white to cream or pale yellow crystalline solid . The compound features two hydroxyethyl groups attached to a succinimide ring structure.
Synthesis Analysis
NHEO can be synthesized by reacting oleic acid with diethanolamine in a 1:1 molar ratio, using orthophosphoric acid as a catalyst. The reaction proceeds at 140°C and follows a first-order reaction rate , consistent with the proposed reaction mechanism .
Molecular Structure Analysis
The molecular structure of NHEO consists of a succinimide ring with two hydroxyethyl groups attached. The compound’s empirical formula is C6H16N2O2 .
Chemical Reactions Analysis
NHEO is abundant and cyclic, making it a likely substrate for hydrogenation on a ruthenium surface. Additionally, the acyclic equivalent of NHEO, N-(2-hydroxyethyl)-4-hydroxybutanamide (HEBA) , is observed as a second product .
Physical And Chemical Properties Analysis
Scientific Research Applications
Biomolecule Labeling
N,N'-bis(2-hydroxyethyl)succinamide and its derivatives have been utilized in the labeling of biomolecules. For example, its pyrene derivative was used to prepare fluorescently labeled oligodeoxyribonucleotides, demonstrating potential in molecular biology for studies involving nucleic acids and their interactions (Balakin et al., 1997).
Crystallography
In crystallography, derivatives of this compound have been studied for their structural properties. For instance, N,N-Bis(4-chlorophenylsulfonyl)succinamide dihydrate has been characterized to understand its molecular structure and potential applications in material science (Purandara et al., 2012).
Nuclear Chemistry
In the field of nuclear chemistry, bis-succinamides, which are structurally related to this compound, have been synthesized for the extraction of uranium from nitric acid solutions. This indicates its potential utility in nuclear waste processing and management (Yan et al., 2016).
Supramolecular Chemistry
This compound derivatives have been explored in supramolecular chemistry for constructing two-dimensional networks. This application could have implications in the design of new materials with specific molecular architectures (Żesławska et al., 2018).
Organic Synthesis
In organic synthesis, reactions involving this compound and its derivatives have been investigated for the formation of various chemical compounds. These studies contribute to a broader understanding of organic reaction mechanisms and the development of new synthetic methods (Moskalik et al., 2009).
Chemical Sensing
Derivatives of this compound have been used in the development of chemosensors, such as a Rhodamine B derivative for detecting aluminum ions. This has applications in environmental monitoring and biological imaging (Bao et al., 2015).
Polymer Science
In polymer science, this compound derivatives have been studied for their roles in improving the properties of polymers, such as enhancing crystallization and flame resistance. This research is significant for the development of advanced materials with specific desired properties (Yu et al., 2020).
Safety and Hazards
properties
IUPAC Name |
N,N'-bis(2-hydroxyethyl)butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c11-5-3-9-7(13)1-2-8(14)10-4-6-12/h11-12H,1-6H2,(H,9,13)(H,10,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDECHAVKIJHTRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCCO)C(=O)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940180 | |
Record name | N~1~,N~4~-Bis(2-hydroxyethyl)butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1871-90-5 | |
Record name | NSC27128 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~4~-Bis(2-hydroxyethyl)butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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